4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 899985-53-6
VCID: VC7662220
InChI: InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-7-5-6-13(21)10-14)11-23-19(17)26(25-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,24,27)
SMILES: CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Molecular Formula: C20H14Cl2N4O
Molecular Weight: 397.26

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

CAS No.: 899985-53-6

Cat. No.: VC7662220

Molecular Formula: C20H14Cl2N4O

Molecular Weight: 397.26

* For research use only. Not for human or veterinary use.

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide - 899985-53-6

Specification

CAS No. 899985-53-6
Molecular Formula C20H14Cl2N4O
Molecular Weight 397.26
IUPAC Name 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Standard InChI InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-7-5-6-13(21)10-14)11-23-19(17)26(25-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,24,27)
Standard InChI Key DTJDYNDKHYLMSK-UHFFFAOYSA-N
SMILES CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Introduction

"4-Chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. These compounds are widely studied for their diverse biological activities, including anti-inflammatory, antifungal, and antioxidant properties. The unique structural features of this compound make it a promising candidate for pharmaceutical and chemical research.

Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclization reactions using hydrazine derivatives and pyridine-based precursors. For this compound:

  • Starting Materials: A chlorinated pyridine derivative and hydrazine hydrate.

  • Reaction Conditions: Cyclization under acidic or basic conditions followed by functionalization to introduce the carboxamide group.

Biological Activity

Pyrazolo[3,4-b]pyridines are known for their pharmacological potential:

  • Anti-inflammatory Activity: Docking studies suggest that these compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which play a role in inflammation pathways .

  • Antifungal Potential: Similar heterocyclic derivatives have shown activity against Candida albicans and Rhodotorula mucilaginosa, indicating potential antifungal applications .

  • Antioxidant Properties: The presence of electron-withdrawing substituents like chlorine enhances radical scavenging activity, as observed in related compounds .

Structural Analysis

The compound's structure has been characterized using advanced techniques:

  • NMR Spectroscopy: Provides insights into hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Offers precise three-dimensional structural details.

Key Findings:

TechniqueObservation
NMR SpectroscopyChemical shifts confirm the presence of chlorinated aromatic rings and amide groups .
X-ray CrystallographyDihedral angles between aromatic rings suggest steric hindrance affecting biological activity .

Research Applications

This compound's unique structure makes it valuable for:

  • Drug Discovery: As a lead molecule for anti-inflammatory or antifungal agents.

  • Material Science: Potential use in creating advanced materials due to its stable heterocyclic framework.

  • Synthetic Chemistry: A precursor for synthesizing more complex derivatives with enhanced activities.

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